molecular formula C27H24F3NO10 B13859398 N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide

N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide

Cat. No.: B13859398
M. Wt: 579.5 g/mol
InChI Key: YUSOEVZUVPTPEG-XVTNXADVSA-N
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Description

N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, methoxy groups, and a trifluoroacetamide moiety. Its unique configuration makes it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Preparation Methods

The synthesis of N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically begins with the preparation of the tetracen-1-yl core, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. The final step involves the attachment of the trifluoroacetamide group under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl, methoxy, and trifluoroacetamide groups.

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe to investigate cellular processes. In medicine, it is explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer specific advantages over existing treatments.

Mechanism of Action

The mechanism of action of N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and thereby exerting its therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

When compared to similar compounds, N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide stands out due to its unique combination of functional groups and stereochemistry. Similar compounds may include other tetracen-1-yl derivatives or trifluoroacetamide-containing molecules, but the specific arrangement of hydroxyl, methoxy, and trifluoroacetamide groups in this compound provides distinct chemical and biological properties. This uniqueness makes it a valuable subject of study for developing new therapeutic agents and understanding complex biochemical interactions.

Properties

Molecular Formula

C27H24F3NO10

Molecular Weight

579.5 g/mol

IUPAC Name

N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C27H24F3NO10/c1-9-21(33)13(31-26(38)27(28,29)30)8-16(40-9)41-15-7-10(32)6-12-18(15)25(37)20-19(23(12)35)22(34)11-4-3-5-14(39-2)17(11)24(20)36/h3-5,9,13,15-16,21,33,35,37H,6-8H2,1-2H3,(H,31,38)/t9-,13+,15-,16-,21-/m0/s1

InChI Key

YUSOEVZUVPTPEG-XVTNXADVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC(=O)CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)NC(=O)C(F)(F)F)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(=O)CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)NC(=O)C(F)(F)F)O

Origin of Product

United States

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